molecular formula C4H7IO2 B2676025 (E)-2-Iodobut-2-ene-1,4-diol CAS No. 741291-23-6

(E)-2-Iodobut-2-ene-1,4-diol

Cat. No.: B2676025
CAS No.: 741291-23-6
M. Wt: 214.002
InChI Key: FTFFVUNQEUALNI-DAFODLJHSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves reactions with other chemicals .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity, stability, and what other compounds it can form .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .

Scientific Research Applications

Chemical Reactivity and Structure Studies

  • Research on the nucleophilic reactivity of compounds like 1,4-di-iodobut-2-ene has contributed to understanding the relative rates of iodide-promoted eliminations. This knowledge is crucial for predicting and controlling chemical reactions in synthetic organic chemistry (Hudson, Arendt & Mancuso, 1967).

Synthesis of Chiral Compounds

  • (E)-2-Iodobut-2-ene-1,4-diol derivatives, such as (2R,3E)-4-Iodobut-3-en-2-ol, have been synthesized with high enantiomeric purity. These chiral compounds are significant in the development of pharmaceuticals and agrochemicals where chirality can impact the efficacy and safety of the compounds (Bänziger, Griffiths & Mcgarrity, 1993).

Conversion to Allylic Alcohols

  • The conversion of compounds like 2-butyn-1,4-diol to iodine-containing allylic alcohols, which are useful intermediates in organic synthesis, demonstrates the versatility of this compound in chemical transformations (Taber, Sikkander, Berry & Frankowski, 2008).

Iodohydroxylation Reactions

  • Iodohydroxylation reactions of alkylidenecyclopropanes, which can yield compounds like 3-iodobut-3-en-1-ol derivatives, highlight another area of application for this compound in synthetic methodology (Yang & Huang, 2008).

Stereo-selective Synthesis

  • The compound has been used in stereo-selective synthesis processes, such as the creation of Z- or E-3-methylalk-2-enoic acids. This type of selective synthesis is important in creating specific molecular configurations required in certain pharmaceuticals and chemicals (Abarbri, Parrain & Duchěne, 1995).

Creation of Fungal Decanolides

  • This compound derivatives have been used in the synthesis of fungal decanolides, which are natural compounds with potential applications in pharmaceuticals and agriculture (Sherwood et al., 2018).

Catalyst in Organic Reactions

  • The compound has been applied as a catalyst in lithiation reactions, aiding in the creation of more complex organic molecules. This showcases its role in facilitating various chemical transformations (Guijarro & Yus, 1994).

Allylic-Type Reagents Synthesis

Mechanism of Action

This is particularly relevant for drugs or bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves speculating on potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

Properties

IUPAC Name

(E)-2-iodobut-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFVUNQEUALNI-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(\CO)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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